Benzyl prop-2-enyl carbonate
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Overview
Description
Benzyl prop-2-enyl carbonate is an organic compound with the molecular formula C({11})H({12})O(_{3}) It is a colorless liquid with a pungent odor, containing both benzyl and prop-2-enyl (allyl) groups The presence of these functional groups makes it reactive in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl prop-2-enyl carbonate can be synthesized through several methods:
Phosgene Method: This involves the reaction of benzyl alcohol and allyl alcohol with phosgene in the presence of a base to neutralize the hydrogen chloride byproduct.
Urea Method: Urea reacts with allyl alcohol in the presence of a catalyst such as lanthanum chloride (LaCl(_{3})) to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the phosgene method due to its efficiency and high yield. The process is carried out in a controlled environment to ensure safety and minimize the release of toxic byproducts.
Chemical Reactions Analysis
Types of Reactions
Benzyl prop-2-enyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl prop-2-enyl carbonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of polymers, including polycarbonates and polyurethanes.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of plastic lenses and other polymer-based materials.
Mechanism of Action
The mechanism by which benzyl prop-2-enyl carbonate exerts its effects involves the interaction of its functional groups with molecular targets. The benzyl group can undergo electrophilic aromatic substitution, while the allyl group can participate in nucleophilic addition reactions. These interactions facilitate the formation of various products and intermediates in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Diallyl Carbonate: Similar in structure but contains two allyl groups instead of one benzyl and one allyl group.
Benzyl Carbonate: Contains a benzyl group but lacks the allyl group, making it less reactive in certain chemical processes.
Uniqueness
Benzyl prop-2-enyl carbonate is unique due to the presence of both benzyl and allyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.
Properties
CAS No. |
22768-01-0 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
benzyl prop-2-enyl carbonate |
InChI |
InChI=1S/C11H12O3/c1-2-8-13-11(12)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
WPBUMSXOUUWUAL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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